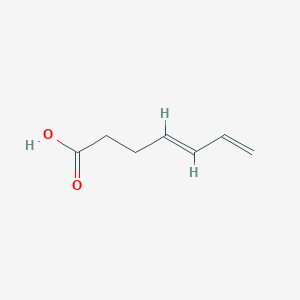
6-Heptadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Heptadienoic acid, also known as 2,this compound, is an organic compound with the molecular formula C7H10O2. It is a linear unsaturated carboxylic acid characterized by the presence of two double bonds in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
6-Heptadienoic acid can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with carbon monoxide and water in the presence of a catalyst to form the desired acid. Another method includes the oxidation of 6-heptadien-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
6-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated heptanoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Heptanoic acid.
Substitution: Esters or amides.
科学的研究の応用
6-Heptadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 6-Heptadienoic acid involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in addition reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which underlie its biological effects.
類似化合物との比較
6-Heptadienoic acid can be compared with other unsaturated carboxylic acids, such as:
2,4-Hexadienoic acid: Similar structure but with one less carbon atom.
2,4-Octadienoic acid: Similar structure but with one more carbon atom.
2,6-Nonadienoic acid: Similar structure but with two more carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of its double bonds, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
(4E)-hepta-4,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+ |
InChIキー |
HHLIJJJAKAFXJB-ONEGZZNKSA-N |
異性体SMILES |
C=C/C=C/CCC(=O)O |
正規SMILES |
C=CC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















